N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a cyclopropanecarboxamide moiety at position 2. The cyclopropane ring introduces conformational rigidity, which may enhance binding specificity compared to more flexible substituents.
The 3-chlorophenyl group contributes to lipophilicity and electronic effects, influencing interactions with hydrophobic binding pockets or π-π stacking in target proteins.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-10-2-1-3-11(6-10)19-14(17-15(20)9-4-5-9)12-7-22(21)8-13(12)18-19/h1-3,6,9H,4-5,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYDKIHRCTVJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings.
1. Structural Characteristics
The compound features a unique thieno[3,4-c]pyrazole core linked to a cyclopropanecarboxamide group. Its molecular formula is , indicating the presence of chlorine and sulfur atoms which can influence its reactivity and biological interactions. The structure can be represented as follows:
2. Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,4-c]pyrazole core through cyclization reactions under controlled conditions. Key steps include:
- Formation of Thieno[3,4-c]pyrazole : This is achieved by cyclization of appropriate precursors.
- Introduction of Chlorophenyl Group : Achieved through substitution reactions.
- Oxidation : Using oxidizing agents like hydrogen peroxide.
The synthesis requires careful monitoring of reaction conditions to optimize yield and purity.
3.1 Anti-inflammatory and Antioxidant Properties
Thieno[3,4-c]pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and antioxidant effects. In studies involving thieno[2,3-c]pyrazole compounds, significant protective effects against oxidative stress were observed in erythrocytes from fish exposed to toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting their potential as antioxidants .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
3.2 Anticancer Activity
Research indicates that thienopyrazoles may inhibit specific kinases involved in cancer progression. For instance, certain derivatives have shown promise as inhibitors of Aurora kinase, which plays a critical role in cell division . This suggests that this compound could potentially exhibit similar anticancer properties.
The mechanism of action for this compound is hypothesized based on its structural features. The presence of functional groups may allow it to interact with various biological targets, potentially modulating pathways involved in inflammation and cancer progression. Further studies are necessary to elucidate these pathways fully.
Comparison with Similar Compounds
N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide (CAS 958587-50-3)
- Core Structure: Shares the thieno[3,4-c]pyrazole scaffold and 5-oxido group.
- Substituents :
- Aryl Group : 4-Methoxyphenyl (electron-donating methoxy group) vs. 3-chlorophenyl (electron-withdrawing chlorine).
- Carboxamide : Cyclohexanecarboxamide (six-membered saturated ring) vs. cyclopropanecarboxamide (three-membered strained ring).
- Molecular Properties: Molecular Weight: 373.5 g/mol . H-Bond Donors/Acceptors: 1 donor, 5 acceptors .
- Functional Implications: The methoxy group enhances solubility but may reduce metabolic stability compared to the chloro substituent.
N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS 958228-81-4)
- Core Structure: Identical thieno[3,4-c]pyrazole core and 3-chlorophenyl substituent.
- Substituents :
- Carboxamide : 2-Fluorobenzamide (aromatic fluorinated group) vs. cyclopropanecarboxamide.
- Molecular Properties: Molecular Weight: Not explicitly stated, but estimated ~395 g/mol (based on formula C₁₉H₁₄ClFN₃O₂S). H-Bond Donors/Acceptors: 1 donor, 6 acceptors (additional acceptor from fluorine) .
- The planar aromatic carboxamide may engage in π-π interactions distinct from the cyclopropane’s steric effects .
Comparative Data Table
Pharmacological and Physicochemical Implications
Lipophilicity :
- The 3-chlorophenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the 4-methoxyphenyl analogue (logP ~2.8) .
- The cyclopropane’s strain may slightly reduce solubility relative to the cyclohexane analogue.
Metabolic Stability :
- The 3-chlorophenyl group is less prone to oxidative metabolism than the 4-methoxyphenyl group, which may undergo demethylation .
- The fluorobenzamide analogue’s fluorine atom could block metabolic hotspots, enhancing stability .
Target Binding :
- The cyclopropane’s rigidity may favor entropic gains in binding, whereas the flexible cyclohexane or planar benzamide groups rely on enthalpic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
